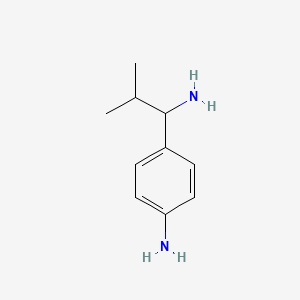

4-(1-Amino-2-methylpropyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

4-(1-amino-2-methylpropyl)aniline |

InChI |

InChI=1S/C10H16N2/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-7,10H,11-12H2,1-2H3 |

InChI Key |

GGICBSHPDFTUAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)N)N |

Origin of Product |

United States |

Methodologies for the Synthesis of 4 1 Amino 2 Methylpropyl Aniline

Strategic Development of Synthetic Pathways

The construction of 4-(1-Amino-2-methylpropyl)aniline involves the formation of a key carbon-nitrogen bond between the aniline (B41778) ring and the 1-amino-2-methylpropyl group. The strategic development of synthetic pathways hinges on the retrosynthetic disconnection of this target molecule, leading to logical precursors and starting materials.

Rational Design of Precursors and Starting Materials

A primary retrosynthetic analysis of this compound suggests two main approaches. The first involves the formation of the C-N bond via reductive amination, while the second relies on direct alkylation. The choice of starting materials is dictated by the chosen pathway and the need to manage the reactivity of the two amine functionalities.

A logical and common strategy involves starting with a precursor where one of the amino groups is masked, for instance, as a nitro group. Therefore, 4-nitroaniline (B120555) serves as an excellent starting material. The alkyl side chain can be introduced by reacting 4-nitroaniline with a suitable C4 carbonyl compound, such as 2-butanone. Subsequent reduction of both the intermediate imine and the nitro group would yield the target compound. Alternatively, direct alkylation of p-phenylenediamine (B122844) could be envisioned, although this approach presents challenges in terms of selectivity.

The rational design of these pathways is summarized in the table below, outlining the key precursors for the synthesis of the target molecule.

| Synthetic Approach | Key Precursors | Rationale |

| Reductive Amination | 4-Nitroaniline, 2-Butanone | Utilizes a readily available nitroaniline to introduce the side chain, followed by a double reduction step. This approach offers good control over the position of substitution. |

| Direct Alkylation | p-Phenylenediamine, 2-halobutane | A more direct approach, but potentially suffers from issues of over-alkylation and lack of selectivity between the two amino groups. |

Catalytic Approaches to Carbon-Nitrogen Bond Formation

Catalytic methods are central to the efficient and selective formation of the crucial C-N bond in the synthesis of this compound. These approaches offer milder reaction conditions and improved yields compared to non-catalytic methods.

Reductive Amination Protocols for the Primary Amine

Reductive amination is a powerful and widely used method for the formation of C-N bonds. acsgcipr.orgmasterorganicchemistry.comlibretexts.org This reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine, which is then reduced in situ to the corresponding amine. acsgcipr.orgmasterorganicchemistry.com

In the context of synthesizing this compound, a plausible route begins with the reaction of 4-nitroaniline with 2-butanone. This condensation forms a Schiff base (an imine), which is then subjected to reduction. A variety of reducing agents can be employed for this step, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acsgcipr.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the protonated imine over the ketone, minimizing the reduction of the starting carbonyl compound. masterorganicchemistry.com The reaction is often catalyzed by the addition of a small amount of acid, which promotes the formation of the iminium ion, the species that is actually reduced. youtube.com

Following the formation of the N-(sec-butyl)-4-nitroaniline intermediate, the nitro group must be reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed for this transformation. A one-pot synthesis where the reduction of the nitrobenzene (B124822) is followed by reductive amination has also been described in the literature for the preparation of N-alkylaminobenzenes. organic-chemistry.org

The following table summarizes a proposed reductive amination protocol.

| Step | Reactants | Reagents and Conditions | Intermediate/Product |

| 1. Imine Formation | 4-Nitroaniline, 2-Butanone | Methanol (solvent), Acetic Acid (catalyst) | N-(1-methylpropylidene)-4-nitroaniline |

| 2. Imine Reduction | N-(1-methylpropylidene)-4-nitroaniline | Sodium Cyanoborohydride (NaBH₃CN) | N-(1-methylpropyl)-4-nitroaniline |

| 3. Nitro Reduction | N-(1-methylpropyl)-4-nitroaniline | H₂, Palladium on Carbon (Pd/C) | This compound |

Alkylation Reactions on Aniline Substrates

Direct alkylation of anilines with alkyl halides is another approach to forming C-N bonds. However, this method is often plagued by a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com In the case of p-phenylenediamine, controlling the reaction to achieve mono-alkylation at one of the amino groups while leaving the other untouched is particularly challenging.

A catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines has been reported through a sequential imine condensation–isoaromatization pathway, which provides an alternative strategy for constructing aniline derivatives. nih.govbeilstein-journals.org While not directly applicable to the target molecule, this highlights innovative approaches to aniline synthesis.

For the synthesis of this compound, a direct alkylation approach would likely require the use of a protecting group on one of the amines of p-phenylenediamine to ensure mono-alkylation. After the alkylation step, the protecting group would need to be removed to yield the final product. This multi-step process can be less efficient than a well-designed reductive amination strategy.

Multi-component Reaction Architectures

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs could be applied to construct related structures. For instance, reactions like the Strecker or Ugi reactions could potentially be adapted, although this would require significant methodological development.

Stereoselective Synthesis of Chiral this compound Enantiomers

The 1-amino-2-methylpropyl group of the target molecule contains a chiral center at the carbon atom bonded to the aniline nitrogen. Therefore, this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer, which is often crucial for biological applications, requires a stereoselective approach.

A common strategy for achieving stereoselectivity in amine synthesis is through the use of a chiral auxiliary or a chiral catalyst. In the context of the reductive amination pathway, a chiral amine could be used to form a diastereomeric imine, which could then be separated and converted to the desired enantiomerically pure amine. However, this would introduce additional steps.

A more direct approach involves the asymmetric reduction of the imine intermediate. This can be achieved using a chiral reducing agent or a catalytic system composed of a metal catalyst and a chiral ligand. For example, chiral oxazaborolidine catalysts have been used for the enantioselective reduction of carbonyl compounds. nih.gov The stereoselective synthesis of diaminopimelic acids has been achieved through the stereoselective reduction of a common enone-derived amino acid, demonstrating the power of substrate- or reagent-based control. nih.gov Similarly, the development of a stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives highlights methods for controlling stereochemistry in diamine synthesis. researchgate.net

The synthesis of specific enantiomers of this compound would likely involve a dedicated research effort to develop a suitable asymmetric catalytic system for the reductive amination of 4-nitroaniline with 2-butanone.

Asymmetric Catalysis in Aniline Derivatization

Asymmetric catalysis is a cornerstone in the synthesis of chiral molecules like this compound. This approach aims to directly introduce chirality into the aniline derivative, often through the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. nih.govrsc.org

One of the significant challenges in the asymmetric derivatization of anilines is overcoming the inherent aromaticity of the starting material. researchgate.netresearchgate.net Catalytic asymmetric dearomatization (CADA) reactions have emerged as a powerful tool to construct highly functionalized chiral molecules from simple aniline derivatives. researchgate.netresearchgate.net These reactions, however, require careful control of selectivity to be effective. researchgate.net

Chiral phosphoric acids have shown promise as organocatalysts in the asymmetric functionalization of anilines. nih.gov These catalysts can direct the reaction pathway through a network of non-covalent interactions, such as hydrogen bonding and π-π stacking, to achieve high levels of enantioselectivity. nih.gov For instance, in the context of synthesizing related chiral indolines, a chiral phosphoric acid catalyst enabled a highly chemo-, regio-, and enantioselective [3 + 2] cascade annulation of simple aniline derivatives. nih.gov This highlights the potential of organocatalysis to create complex chiral structures from readily available starting materials.

Transition metal catalysis also plays a crucial role. acs.orgcam.ac.uk Chiral ligands coordinated to a metal center can create a chiral environment that influences the stereochemical outcome of the reaction. nih.gov The design of these ligands is critical, with a trend moving from traditional C2-symmetric ligands to more modular and electronically non-symmetrical P,N-ligands. nih.gov These newer ligands have often demonstrated superior performance in various metal-catalyzed reactions. nih.gov For example, rhodium and iridium complexes with chiral phosphine (B1218219) ligands have been successfully employed in the asymmetric hydrogenation of prochiral enamines and imines to produce chiral amines with high enantioselectivity. acs.org

Diastereoselective Control in Synthetic Sequences

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective synthesis aims to control the formation of these stereoisomers. osi.lv In the synthesis of complex amines with multiple stereogenic centers, controlling diastereoselectivity is paramount. osi.lvnih.gov

A common strategy involves the use of chiral auxiliaries. osi.lv These are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. Ellman's N-tert-butanesulfinyl chiral auxiliary is a widely used and effective reagent for the synthesis of chiral amines. osi.lv

The stereochemistry of the starting materials and the reaction conditions can significantly influence the diastereoselectivity of a transformation. nih.gov For instance, in the synthesis of chiral pyrrolodiazepinones, the selection of starting material stereochemistry and the reaction conditions allowed for the selective formation of distinct diastereomers. nih.gov This highlights the interplay between kinetic and thermodynamic control in achieving the desired diastereomer.

Catalytic methods can also be employed to control diastereoselectivity. cognit.ca For example, the development of catalysts for the alpha-alkylation of amines allows for the direct and atom-economical synthesis of chiral amines. cognit.ca By carefully designing the catalyst, it is possible to favor the formation of one diastereomer over another.

Enantiomeric Resolution Techniques

When a synthetic route produces a racemic mixture (a 50:50 mixture of enantiomers), enantiomeric resolution is necessary to separate the desired enantiomer. libretexts.org Since enantiomers have identical physical properties in an achiral environment, this separation is a non-trivial task. libretexts.org

A classical and widely used method is the formation of diastereomeric salts. libretexts.orglibretexts.org The racemic amine is reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form a mixture of diastereomeric salts. libretexts.orglibretexts.org These salts have different physical properties, such as solubility, which allows for their separation by techniques like crystallization. libretexts.org Once separated, the pure enantiomer of the amine can be regenerated by treatment with a base. libretexts.org

Kinetic resolution is another powerful technique. rsc.org This method relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. libretexts.org One enantiomer reacts faster, leaving the other enantiomer in excess. libretexts.org Enzymes, such as lipases and proteases, are often used as chiral catalysts in kinetic resolutions due to their high enantioselectivity. numberanalytics.comgoogle.com For example, a lipase (B570770) can selectively acylate one enantiomer of a chiral amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com A significant drawback of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. rsc.org However, this can be overcome if the unwanted enantiomer can be racemized and recycled. rsc.org

Chromatographic methods using a chiral stationary phase (CSP) can also be employed for the separation of enantiomers. This technique is often used for analytical purposes but can also be applied on a preparative scale.

Optimization of Reaction Parameters and Yield Enhancement

The efficiency and economic viability of a synthetic process depend heavily on the optimization of reaction parameters to maximize the yield of the desired product. acs.org This involves a systematic investigation of various factors that can influence the reaction outcome.

Investigation of Catalyst Systems and Ligand Design

The choice of catalyst and ligand is often the most critical factor in an asymmetric reaction. nih.gov The development of new and more efficient catalyst systems is an ongoing area of research. acs.orgcam.ac.uk

For transition metal-catalyzed reactions, the electronic and steric properties of the ligand play a crucial role in determining both the activity and selectivity of the catalyst. nih.gov The design of ligands has evolved from simple, symmetric structures to complex, modular ones that allow for fine-tuning of the catalyst's properties. nih.gov For example, in palladium-catalyzed C-N cross-coupling reactions, the use of a multi-ligand system, incorporating two different biarylphosphine ligands, has been shown to be highly effective for a broad range of substrates. nih.gov

In organocatalysis, the structure of the catalyst is equally important. nih.gov For instance, with chiral phosphoric acid catalysts, modifications to the catalyst's backbone can significantly impact the enantioselectivity of the reaction. nih.gov

The following table provides a conceptual overview of how different catalyst systems and ligand designs can be applied to the synthesis of chiral amines.

| Catalyst System | Ligand Type/Design Principle | Potential Application in Amine Synthesis |

| Rhodium or Iridium Complexes | Chiral Phosphine Ligands (e.g., BINAP, P-stereogenic) | Asymmetric hydrogenation of enamines or imines. acs.org |

| Palladium Complexes | Biarylphosphine Ligands (e.g., BrettPhos, RuPhos) | C-N cross-coupling reactions to form aniline derivatives. nih.gov |

| Chiral Phosphoric Acids | Substituted Binaphthyl Scaffolds | Asymmetric functionalization of anilines. nih.gov |

| Enzymes (e.g., Transaminases) | Protein Engineering (Directed Evolution, Rational Design) | Biocatalytic synthesis of chiral amines from ketones. nih.govtandfonline.comnih.gov |

Influence of Solvents and Reaction Environment

The solvent can have a profound effect on the rate, yield, and selectivity of a reaction. rsc.orgmdpi.com Solvents can influence the solubility of reactants and catalysts, the stability of intermediates and transition states, and the aggregation state of the catalyst. numberanalytics.com

In asymmetric catalysis, the solvent can impact enantioselectivity. rsc.orgnih.gov For some reactions, a direct correlation has been observed between the dielectric constant of the solvent and the enantiomeric excess of the product. rsc.org The use of chiral solvents has also been explored as a means of inducing asymmetry, although this approach is less common. researchgate.net

The reaction environment also encompasses other parameters such as temperature, pressure, and the presence of additives. Optimization of these factors is crucial for maximizing yield and selectivity. acs.org For example, in amine sweetening processes, the temperature of the amine solution can significantly affect the absorption of acid gases. bre.com

The table below illustrates the potential influence of different solvents on a hypothetical asymmetric amination reaction.

| Solvent | Dielectric Constant (approx.) | Potential Effect on Reaction |

| Toluene | 2.4 | Non-polar, may favor certain catalyst conformations. numberanalytics.com |

| Dichloromethane | 9.1 | Moderately polar, can influence enantioselectivity. numberanalytics.com |

| Methanol | 33 | Polar protic, can stabilize charged intermediates and affect hydrogen bonding. numberanalytics.com |

| Dimethylformamide (DMF) | 37 | Polar aprotic, can influence regioselectivity in some reactions. numberanalytics.com |

Process Efficiency and Scalability Considerations

Atom economy, a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is an important consideration. cognit.ca Reactions with high atom economy, such as addition reactions, are generally preferred. cognit.ca

Biocatalytic methods, which utilize enzymes as catalysts, are often attractive from a process efficiency and sustainability perspective. nih.govtandfonline.comnih.gov Enzymes can operate under mild conditions and often exhibit high selectivity, reducing the need for protecting groups and minimizing waste. nih.govtandfonline.comnih.gov However, challenges such as enzyme stability and cofactor regeneration need to be addressed for large-scale applications. nih.govtandfonline.comnih.gov

The development of one-pot or cascade reactions, where multiple transformations are carried out in a single reaction vessel, can significantly improve process efficiency by reducing the number of workup and purification steps. acs.org

Ultimately, the goal is to develop a robust and reliable process that can consistently produce this compound of high purity and enantiomeric excess on a large scale. nih.gov

Advanced Spectroscopic and Structural Characterization of 4 1 Amino 2 Methylpropyl Aniline

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Conformational Insights from Vibrational Modes

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, offers valuable information about the functional groups and conformational properties of a molecule. The IR spectrum of 4-(1-amino-2-methylpropyl)aniline displays characteristic absorption bands that confirm its molecular structure and hint at the intermolecular forces at play, especially in the condensed phase.

Key vibrational bands for amino groups are typically observed in the 3200-3500 cm⁻¹ region. nih.gov For this compound, the presence of N-H stretching vibrations in this area is a definitive indicator of the two amine functionalities: the primary aliphatic amine and the primary aromatic amine. The precise frequencies and broadness of these bands can be influenced by hydrogen bonding. In a solid-state or condensed-phase sample, the N-H groups can act as hydrogen-bond donors, leading to a redshift (a shift to lower frequency) and broadening of the absorption bands compared to the gas phase where such interactions are minimal. nih.gov This phenomenon is consistent with the hydrogen-bonded network observed in the crystal structure.

Other significant regions in the IR spectrum include C-H stretching vibrations of the aromatic ring and the alkyl (isopropyl) group, as well as C-N stretching and N-H bending modes, which further corroborate the molecular framework. While a detailed conformational analysis often requires computational modeling to assign specific vibrational modes to different rotamers, the experimental IR spectrum provides a foundational fingerprint of the molecule's most stable conformation in the solid state.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. nih.govwikipedia.org This powerful technique was used to elucidate the precise solid-state structure of this compound, yielding detailed information on bond lengths, bond angles, and torsional angles.

The analysis confirmed the molecular connectivity and provided a high-resolution view of its conformation. The crystal structure reveals the relative orientation of the aniline (B41778) ring and the 1-amino-2-methylpropyl substituent. Key torsional angles define the shape of the molecule, such as the angle describing the rotation around the C-C bond connecting the chiral center to the phenyl ring. This crystallographic data serves as the benchmark for understanding the molecule's steric and electronic properties.

Table 1: Selected Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.0189 (12) |

| b (Å) | 12.015 (2) |

| c (Å) | 13.921 (3) |

| V (ų) | 1005.4 (3) |

| Z | 4 |

| Temperature (K) | 295 |

This table presents a summary of the crystallographic data obtained from the SCXRD analysis.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules within a crystal, known as crystal packing, is governed by intermolecular forces. In the crystal structure of this compound, hydrogen bonding plays a dominant role in stabilizing the three-dimensional lattice.

The molecule contains two primary amine groups (-NH₂), one attached to the aromatic ring and one to the chiral carbon of the alkyl side chain. Both of these groups act as hydrogen-bond donors. The nitrogen atoms of these amines can also serve as hydrogen-bond acceptors. This functionality allows for the formation of an extensive and robust hydrogen-bonding network.

Specifically, the crystal structure shows intermolecular N-H···N hydrogen bonds that link adjacent molecules together. nih.gov One of the hydrogen atoms from the aniline amine group forms a hydrogen bond with the nitrogen atom of the aliphatic amine group of a neighboring molecule. Similarly, one of the hydrogen atoms from the aliphatic amine group donates to the nitrogen of the aniline amine on another molecule. This creates a cohesive, chain-like or sheet-like supramolecular architecture, which is crucial for the stability of the crystal. nih.gov

Table 2: Hydrogen Bond Geometry for this compound

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1—H1A···N2ⁱ | 0.85 | 2.30 | 3.109 (3) | 159 |

| N2—H2A···N1ⁱⁱ | 0.85 | 2.30 | 3.142 (3) | 170 |

Symmetry codes: (i) x-1/2, -y+3/2, -z+1; (ii) x+1/2, -y+3/2, -z+1. D = donor atom; A = acceptor atom.

Elucidation of Absolute Configuration for Chiral Centers

This compound possesses a single stereocenter at the carbon atom bonded to the aniline ring, the hydrogen atom, the amino group, and the isopropyl group. Determining the absolute configuration (R or S) of this chiral center is essential for understanding its stereochemical properties.

SCXRD is a definitive method for determining the absolute configuration of a chiral molecule, provided that the crystal is non-centrosymmetric and the data is of sufficient quality. For the analysis of the title compound, which crystallizes in the chiral space group P2₁2₁2₁, the determination of the absolute structure was possible. By analyzing the anomalous scattering of the X-rays, the absolute configuration of the stereocenter was established.

The analysis of the specific enantiomer used in the crystallographic study confirmed its absolute configuration as (S). This was further validated by the calculated Flack parameter, a value that should be close to zero for the correct absolute structure assignment. The definitive (S) assignment is crucial for applications where stereospecificity is important.

Computational Chemistry and Theoretical Investigations of 4 1 Amino 2 Methylpropyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. nrct.go.th For 4-(1-Amino-2-methylpropyl)aniline, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in predicting its behavior in chemical reactions. These calculations allow for a detailed analysis of the molecule's geometry, electronic distribution, and stability.

Molecular Geometry Optimization and Conformational Landscapes

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the minimum energy conformation by exploring the potential energy surface. The presence of the flexible 1-amino-2-methylpropyl group introduces several rotatable bonds, leading to a complex conformational landscape.

Theoretical calculations on similar aniline (B41778) derivatives, such as 4-isopropylaniline, have been performed to understand their structural properties. nrct.go.thtci-thaijo.org By analogy, the geometry of this compound would be optimized to find the most stable arrangement of the amino and alkyl groups relative to the aniline ring. The planarity of the aniline ring and the orientation of the substituents are key parameters determined through these calculations.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (aniline) | 1.40 | - | - |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 | 0 - 1 |

| C-C (alkyl) | 1.53 - 1.55 | - | - |

| C-N (amine) | 1.47 | - | - |

| N-C-C (aniline) | - | 120.5 | - |

| C-C-N-H (amine) | - | - | Variable (conformational) |

Note: This data is illustrative and based on typical values for similar structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and can be more easily excited, indicating higher reactivity.

For substituted anilines, the nature of the substituent significantly influences the HOMO-LUMO gap. nrct.go.thtci-thaijo.org In this compound, both the amino group and the alkyl substituent are electron-donating, which would be expected to raise the energy of the HOMO and affect the LUMO to a lesser extent, likely resulting in a relatively small HOMO-LUMO gap compared to unsubstituted benzene (B151609).

Global reactivity descriptors, derived from the HOMO and LUMO energies, quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 2: Predicted Frontier Orbital Energies and Reactivity Indices for this compound (Exemplary Data)

| Parameter | Value (eV) |

| EHOMO | -5.10 |

| ELUMO | -0.50 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

| Electronegativity (χ) | 2.80 |

| Chemical Hardness (η) | 2.30 |

| Global Electrophilicity Index (ω) | 1.70 |

Note: This data is illustrative and based on trends observed in similar aniline derivatives. nrct.go.thtci-thaijo.org

The distribution of electron density in the HOMO and LUMO reveals the regions of the molecule most involved in electron donation and acceptance. In aniline and its derivatives, the HOMO is typically localized on the benzene ring and the nitrogen atom of the amino group, indicating that these are the primary sites for electrophilic attack. researchgate.netresearchgate.net The LUMO is generally distributed over the aromatic ring.

For this compound, the HOMO would be expected to have significant contributions from the π-system of the aniline ring and the lone pair of the primary amine. The LUMO would likely be a π* orbital of the benzene ring. The interaction between these orbitals governs the intramolecular charge transfer characteristics of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.orgq-chem.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability gained from these interactions.

In this compound, key NBO interactions would include the delocalization of the nitrogen lone pair of the aniline amino group into the antibonding π* orbitals of the benzene ring. This n → π* interaction is a significant contributor to the stability of the molecule and is characteristic of aniline derivatives. The analysis can also reveal hyperconjugative interactions involving the alkyl substituent. The stabilization energy (E(2)) associated with these interactions provides a quantitative measure of their importance. rsc.org

Molecular Electrostatic Potential (MEP) Surface Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. libretexts.orgyoutube.com The MEP map illustrates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would show a region of high negative potential around the nitrogen atom of the aniline amino group and on the aromatic ring, particularly at the ortho and para positions relative to the amino group. researchgate.net These are the most likely sites for electrophilic attack. The hydrogen atoms of the amino groups would exhibit positive potential, making them susceptible to interaction with nucleophiles. The color-coded map provides an intuitive guide to the molecule's reactivity, with red indicating regions of highest electron density and blue indicating regions of lowest electron density. youtube.com

Calculation of Reactivity Descriptors (e.g., Fukui Functions, Chemical Potential)

Reactivity descriptors derived from conceptual DFT are crucial for predicting how a molecule will interact with other chemical species. wikipedia.org These descriptors help in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. joaquinbarroso.com

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point in a molecule when the total number of electrons is altered. wikipedia.org It is a powerful tool for identifying reactive sites. The condensed Fukui function provides this information for each atom in the molecule. wikipedia.org There are three main types of Fukui functions:

f+(r): for nucleophilic attack (measures the reactivity of a site towards an incoming electron).

f-(r): for electrophilic attack (measures the reactivity of a site towards electron removal).

f0(r): for radical attack.

Calculations for aniline and its derivatives have shown that the amino group and specific carbons in the aromatic ring are key reactive sites. uchile.cl For this compound, the nitrogen atom of the amino group is expected to be a primary site for electrophilic attack, while the carbon atoms of the benzene ring, particularly those ortho and para to the amino group, are also significant.

Chemical Potential: The electronic chemical potential (μ) is a global reactivity descriptor that measures the tendency of electrons to escape from a system. It is the negative of the electronegativity. A higher chemical potential indicates a greater tendency to donate electrons. The chemical potential can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Studies on substituted anilines have correlated their oxidation potentials with theoretically calculated Gibbs free energies of reaction, providing insights into their redox behavior. researchgate.netresearchgate.net The introduction of an alkyl group, such as the 1-amino-2-methylpropyl group, is generally electron-donating, which would be expected to increase the chemical potential of the aniline ring, making it more susceptible to oxidation compared to unsubstituted aniline. ncert.nic.in

Below is an illustrative table of calculated reactivity descriptors for a substituted aniline, based on DFT calculations found in the literature for similar compounds.

| Descriptor | Definition | Illustrative Value (a.u.) | Interpretation |

|---|---|---|---|

| Chemical Potential (μ) | - (IP + EA) / 2 | -0.15 | Tendency to donate electrons. |

| Global Hardness (η) | (IP - EA) / 2 | 0.25 | Resistance to change in electron distribution. |

| Global Softness (S) | 1 / (2η) | 2.00 | Polarizability of the molecule. |

| Electrophilicity Index (ω) | μ² / (2η) | 0.045 | Propensity to accept electrons. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comaps.org These simulations provide detailed information about the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can elucidate its conformational flexibility, solvation structure, and transport properties.

When studying a molecule like this compound in an aqueous solution, MD simulations can reveal the nature of the interactions between the solute and water molecules. nih.gov The amino group can act as both a hydrogen bond donor and acceptor, forming strong interactions with water. sioc-journal.cn The aromatic ring and the alkyl chain are hydrophobic and will influence the local water structure, leading to the hydrophobic effect. The balance between these hydrophilic and hydrophobic interactions governs the solubility and aggregation behavior of the molecule.

Simulations of similar aromatic compounds in water have shown that the solvent can significantly affect their conformational preferences and reactivity. acs.org For instance, the presence of water can stabilize certain conformations through hydrogen bonding and influence the accessibility of reactive sites. MD simulations can also be used to calculate properties such as the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute, providing a detailed picture of the solvation shell.

Quantitative Structure-Property Relationships (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the properties of chemical compounds based on their molecular structure. mdpi.com These models are widely used in chemistry and drug discovery to estimate various physical, chemical, and biological properties, saving time and resources compared to experimental measurements. joaquinbarroso.comnih.gov

For analogues of this compound, QSPR models can be developed to predict properties such as toxicity, lipophilicity, and viscosity. researchgate.netnih.gov The first step in QSPR modeling is to generate a set of molecular descriptors that encode the structural features of the molecules. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

A study on the viscosity of aniline derivatives used descriptors such as molecular volume, total energy, surface area, and the charge on the nitrogen atom to build a predictive model. researchgate.netutq.edu.iq Another study on the lipophilicity of aniline derivatives identified descriptors like the Barysz matrix, hydrophilicity factor, and van der Waals volume as important for their models. nih.gov

Once the descriptors are calculated, a mathematical relationship between the descriptors and the property of interest is established using statistical methods like multiple linear regression (MLR) or machine learning algorithms. arxiv.org These models can then be used to predict the properties of new, untested analogues of this compound, aiding in the design of compounds with desired characteristics.

The following table provides examples of descriptor classes that could be used in a QSPR model for aniline analogues.

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition. |

| Topological | Wiener Index, Randić Index | Atomic connectivity and branching. |

| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity. |

Reaction Mechanisms and Chemical Transformations of 4 1 Amino 2 Methylpropyl Aniline

Mechanistic Studies of Amine-Centered Reactions

The reactivity of the amine groups in 4-(1-Amino-2-methylpropyl)aniline is central to its chemical transformations.

Nucleophilic Reactivity of the Primary Amine Functional Group

The primary amine group in this compound is a key site for nucleophilic reactions. The lone pair of electrons on the nitrogen atom allows it to attack electron-deficient centers. The nucleophilicity of amines generally increases with basicity, with some exceptions for bulky bases due to steric hindrance. masterorganicchemistry.com For instance, the order of nucleophilicity is often ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com This trend is supported by Mayr's nucleophilicity parameters, which show a significant increase in nucleophilicity from ammonia to primary and then to secondary amines. masterorganicchemistry.com

Kinetic studies of the reactions of substituted anilines with various electrophiles, such as chloramine (B81541) T and phenyl glycidyl (B131873) ether, have provided insights into their nucleophilic reactivity. rsc.orgsurrey.ac.uk These studies often reveal complex kinetics, indicating the formation of intermediate complexes followed by slower decomposition or reaction steps. rsc.orgsurrey.ac.uk For example, the reaction of anilines with chloramine T to form N-chloroanilines shows a first-order dependence on chloramine T and a fractional order dependence on the amine, suggesting a pre-equilibrium step. rsc.org

Table 1: Factors Influencing Amine Nucleophilicity

| Factor | Effect on Nucleophilicity | Rationale |

|---|---|---|

| Basicity | Generally, stronger bases are stronger nucleophiles. masterorganicchemistry.com | Increased electron-donating ability of the nitrogen lone pair. |

| Steric Hindrance | Increased bulk around the nitrogen decreases nucleophilicity. masterorganicchemistry.com | Physical obstruction of the nucleophilic attack. |

| Alpha-Effect | Presence of an adjacent atom with a lone pair (e.g., hydrazine) increases nucleophilicity. masterorganicchemistry.com | Destabilization of the ground state and stabilization of the transition state. |

| Solvent | Solvent properties can influence the solvation of the amine and the transition state, affecting reaction rates. surrey.ac.uk | Protic solvents can hydrogen bond with the amine, potentially reducing its nucleophilicity. |

Proton Transfer Processes and Acid-Base Equilibria

The amine groups in this compound can participate in proton transfer reactions, acting as Brønsted-Lowry bases. The basicity of the aniline (B41778) moiety is significantly lower than that of typical alkylamines. chemistrysteps.com This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which reduces its availability to accept a proton. chemistrysteps.com The hybridization of the carbon atoms in the aromatic ring also contributes to this decreased basicity. chemistrysteps.com

The acid-base equilibria of amines are fundamental to their biological and chemical functions. nih.gov The pKa value of an amine's conjugate acid is a measure of its basicity. For anilines, these values are influenced by substituents on the aromatic ring. rsc.org Protonation and deprotonation rates are crucial in many biological processes, including enzyme catalysis. nih.gov Quantum chemical calculations can be employed to study the thermochemistry of proton-transfer processes for complex molecules like aminopyrroles, providing insights into their gas-phase basicity and acidity. nih.gov

Electrophilic Aromatic Substitution (EAS) on the Aniline Ring

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the amino group. libretexts.orgbyjus.com

Regioselectivity and Substituent Effects on EAS

The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orgbyjus.comlibretexts.orgaskfilo.comdoubtnut.com This is because the lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at these positions. byjus.comaskfilo.com The stability of the resulting carbocation intermediate, known as the sigma complex or arenium ion, is greater when the electrophile attacks the ortho or para positions. libretexts.orgyoutube.com

However, the high reactivity of the aniline ring can lead to over-substitution, such as the formation of di- and tri-bromo products during bromination. libretexts.org To control this, the activating influence of the amino group can be attenuated by converting it to an amide, such as acetanilide. libretexts.org The acetyl group reduces the electron-donating ability of the nitrogen, allowing for more controlled substitution, after which the acetyl group can be removed by hydrolysis. libretexts.org

It is important to note that under strongly acidic conditions, such as during nitration, the amino group can be protonated to form an anilinium ion (-NH3+). byjus.com This group is deactivating and a meta-director, leading to the formation of meta-substituted products. chemistrysteps.combyjus.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Activating/Deactivating | Directing Effect | Examples |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | Activating saskoer.ca | Ortho, Para libretexts.orgsaskoer.ca | -NH2, -OH, -OR, -Alkyl libretexts.org |

| Electron-Withdrawing Groups (EWGs) | Deactivating saskoer.ca | Meta libretexts.org | -NO2, -CN, -COR, -SO3H libretexts.org |

| Halogens | Deactivating libretexts.orgsaskoer.ca | Ortho, Para libretexts.orgsaskoer.ca | -F, -Cl, -Br, -I |

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety is susceptible to oxidation, which can lead to the formation of various products, including N-centered radicals. nih.gov The oxidation of aniline itself can result in complex mixtures and even polymerization to form polyaniline. The oxidation potential of anilines is influenced by the substituents on the aromatic ring. rsc.org For instance, a study on the reaction of 4-methyl aniline with hydroxyl radicals showed that the primary product was NH-C6H4-CH3. mdpi.com

The reduction of a nitro group is a common method for synthesizing anilines. chemistrysteps.com This transformation changes the substituent from a deactivating, meta-directing group to a strongly activating, ortho, para-directing group. libretexts.org

Investigation of Cross-Coupling Reactions Involving Aniline Derivatives

Aniline derivatives can participate in cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have been developed using aniline derivatives as substrates or as part of the catalyst ligand. beilstein-journals.orgnih.gov A novel palladium(II) complex with 4-aminoantipyrine (B1666024) has been shown to be an effective catalyst for the Suzuki-Miyaura cross-coupling of aryl halides with phenylboronic acids. beilstein-journals.orgnih.gov These reactions are valuable for the synthesis of biaryl compounds and other complex organic molecules. beilstein-journals.org

Advanced Applications and Research Directions

A Versatile Synthetic Intermediate for Complex Molecular Architectures

The structure of 4-(1-Amino-2-methylpropyl)aniline, featuring a primary aliphatic amine, a primary aromatic amine, and a chiral center, suggests its utility as a versatile building block in the synthesis of complex organic molecules.

Construction of Polycyclic and Heterocyclic Systems

Aniline (B41778) derivatives are fundamental precursors in the synthesis of a wide array of heterocyclic compounds, which form the core of many pharmaceuticals, agrochemicals, and functional materials. The two distinct amino groups in this compound offer opportunities for regioselective reactions to construct complex ring systems. For instance, the aromatic amine can readily participate in reactions like the Skraup or Doebner-von Miller quinoline (B57606) synthesis, while the aliphatic amine could be employed in the formation of other nitrogen-containing heterocycles. The synthesis of various heterocyclic systems often relies on the reactivity of amino groups with carbonyl compounds, diketones, and other electrophiles. frontiersin.orgresearchgate.net The presence of two amine functionalities in this compound could theoretically lead to the formation of unique fused polycyclic and heterocyclic architectures.

Precursor in Materials Science for Functional Polymers and Dyes

Anilines are cornerstone molecules in the polymer and dye industries. daviddarling.info The aromatic amine of this compound could be diazotized and coupled with various aromatic compounds to produce azo dyes, with the bulky alkyl substituent potentially influencing the dye's color, solubility, and lightfastness. daviddarling.info

In the realm of materials science, the diamine nature of this compound makes it a candidate for use as a monomer in the synthesis of polyamides, polyimides, and other condensation polymers. google.com The incorporation of the chiral 1-amino-2-methylpropyl group could impart specific properties to the resulting polymers, such as altered solubility, thermal stability, or even chiroptical characteristics. Amine-functional polymers are also utilized as curing agents for epoxy resins and in various coating applications. google.com

Development of this compound-Based Ligands in Catalysis

The design of chiral ligands is a central theme in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

Chiral Ligand Design for Asymmetric Synthetic Transformations

The inherent chirality of this compound makes it a prime candidate for development as a chiral ligand. The presence of two nitrogen atoms allows it to act as a bidentate ligand, coordinating to a metal center. The stereochemistry of the 1-amino-2-methylpropyl group could effectively control the facial selectivity of reactions occurring at the metal center. Such ligands are crucial in a multitude of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions. nih.govmdpi.comuwindsor.ca The synthesis of chiral amino alcohols and their application as ligands in asymmetric catalysis is a well-established field. nih.govresearchgate.net

Coordination Chemistry with Transition Metals

The coordination chemistry of aniline derivatives with transition metals is a vast and well-studied area. nsf.gov These complexes have applications ranging from catalysis to materials science. The two nitrogen donor atoms of this compound could form stable chelate complexes with a variety of transition metals. The electronic properties of the aniline ring and the steric bulk of the alkyl substituent would influence the geometry and reactivity of the resulting metal complexes. The study of such complexes would involve their synthesis and characterization using techniques like X-ray crystallography and various spectroscopic methods to understand their structure and bonding. nsf.govnih.gov

Fundamental Research into Aniline Reactivity and Selectivity

Substituted anilines are frequently used as model compounds to study fundamental principles of chemical reactivity and selectivity. The electronic and steric effects of the 4-(1-amino-2-methylpropyl) substituent would provide valuable data points for structure-reactivity relationship studies. Investigations could focus on how this particular substituent influences the pKa of the anilinium ion, the rates of electrophilic aromatic substitution, and the regioselectivity of such reactions. Understanding these fundamental aspects is crucial for predicting and controlling the outcomes of chemical transformations involving complex aniline derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.